molecular formula C15H14O5 B6405669 3-(3,4-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1258636-44-0

3-(3,4-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6405669
CAS RN: 1258636-44-0
M. Wt: 274.27 g/mol
InChI Key: RLDOQVATAUHYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-5-hydroxybenzoic acid (95%) is a phenolic acid compound with a wide range of applications in scientific research. It is a derivative of benzoic acid, and is used in a variety of biochemical and physiological studies.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-hydroxybenzoic acid (95%) has been used in a variety of scientific research studies. It has been used to investigate the mechanisms of action of various drugs and compounds, as well as to study the biochemical and physiological effects of these compounds. It has also been used in studies of enzyme activity, cell signaling, and protein-protein interactions.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-hydroxybenzoic acid (95%) is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes, which can then affect the activity of those proteins and enzymes. Additionally, the compound may have a direct effect on the activity of certain cellular pathways, such as those involved in cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,4-Dimethoxyphenyl)-5-hydroxybenzoic acid (95%) are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes and proteins, as well as the activity of certain cellular pathways. Additionally, it has been shown to have a modulatory effect on certain physiological processes, such as cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The use of 3-(3,4-Dimethoxyphenyl)-5-hydroxybenzoic acid (95%) in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is relatively stable. Additionally, it is relatively non-toxic and has a low potential for causing adverse reactions. However, it is important to note that the compound has a limited solubility in water, making it difficult to use in certain experiments.

Future Directions

The future directions for 3-(3,4-Dimethoxyphenyl)-5-hydroxybenzoic acid (95%) are numerous. One possible direction is to further investigate the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research into the compound’s potential therapeutic applications could be beneficial. Finally, further studies into the compound’s solubility in various solvents could help to make it more useful in laboratory experiments.

Synthesis Methods

3-(3,4-Dimethoxyphenyl)-5-hydroxybenzoic acid (95%) can be synthesized in a three-step process. First, 3,4-dimethoxyphenol is reacted with acetic anhydride in the presence of sodium acetate to form 3-(3,4-dimethoxyphenyl)acetic acid. This reaction is followed by the oxidation of the acetic acid with sodium hypochlorite to form 3-(3,4-dimethoxyphenyl)-5-hydroxybenzoic acid. Finally, the acid is recrystallized to yield the desired product.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-19-13-4-3-9(8-14(13)20-2)10-5-11(15(17)18)7-12(16)6-10/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDOQVATAUHYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690842
Record name 5-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258636-44-0
Record name 5-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.